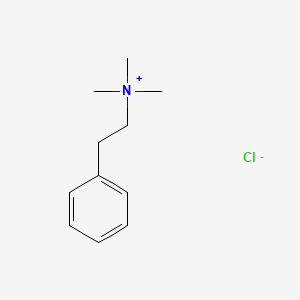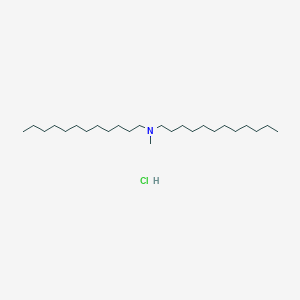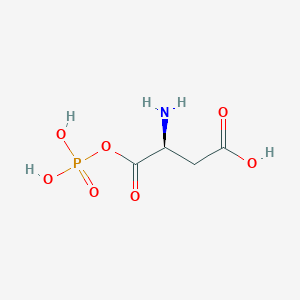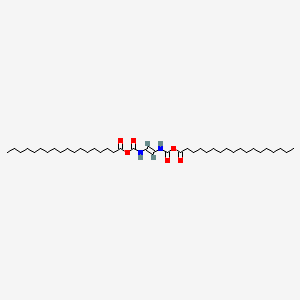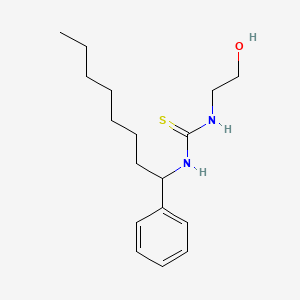
N-(2-Hydroxyethyl)-N'-(1-phenyloctyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic substituents This particular compound features a hydroxyethyl group and a phenyloctyl group attached to the nitrogen atoms of the thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea typically involves the reaction of 1-phenyloctylamine with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction proceeds as follows:
-
Step 1: Formation of 1-phenyloctylamine
Reactants: 1-bromooctane and aniline
Conditions: Reflux in ethanol
:Reaction: C6H5NH2+C8H17Br→C6H5NHC8H17+HBr
-
Step 2: Formation of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea
Reactants: 1-phenyloctylamine, 2-chloroethanol, thiourea
Conditions: Base (e.g., sodium hydroxide), reflux
:Reaction: C6H5NHC8H17+ClCH2CH2OH+NH2CSNH2→C6H5NHC8H17NHCSNHCH2CH2OH+NaCl
Industrial Production Methods
Industrial production of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N’-(1-phenyloctyl)thiourea.
Reduction: Formation of N-(2-hydroxyethyl)-N’-(1-phenyloctyl)amine.
Substitution: Formation of various substituted thioureas depending on the substituent introduced.
科学研究应用
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting thiol-containing enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The hydroxyethyl group can enhance solubility and facilitate cellular uptake, while the phenyloctyl group can interact with hydrophobic regions of proteins, modulating their function.
相似化合物的比较
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(1-phenylhexyl)thiourea
- N-(2-Hydroxyethyl)-N’-(1-phenylbutyl)thiourea
- N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(1-phenyloctyl)thiourea is unique due to its longer alkyl chain (octyl group), which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain molecular targets. This can result in distinct biological and chemical properties compared to its shorter-chain analogs.
属性
CAS 编号 |
74787-60-3 |
|---|---|
分子式 |
C17H28N2OS |
分子量 |
308.5 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-3-(1-phenyloctyl)thiourea |
InChI |
InChI=1S/C17H28N2OS/c1-2-3-4-5-9-12-16(15-10-7-6-8-11-15)19-17(21)18-13-14-20/h6-8,10-11,16,20H,2-5,9,12-14H2,1H3,(H2,18,19,21) |
InChI 键 |
SYFKKNZIKMNRRI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C1=CC=CC=C1)NC(=S)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
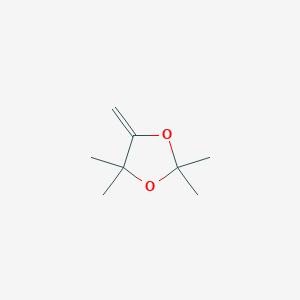
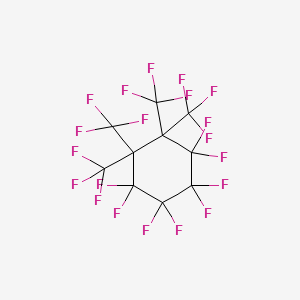
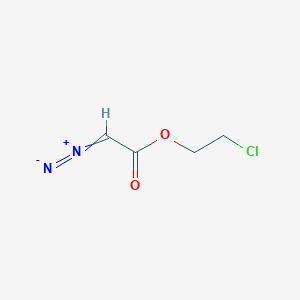
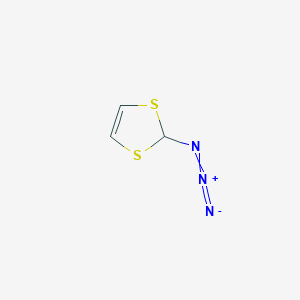
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
